N-(cyclohexylmethyl)-3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamide
Description
N-(cyclohexylmethyl)-3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamide is a synthetic small molecule characterized by a central 1,3-thiazol-4-yl ring substituted with a 4-fluorobenzenesulfonamido group at position 2 and a propanamide chain at position 4. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamide and thiazole motifs are pharmacologically relevant .
Properties
IUPAC Name |
N-(cyclohexylmethyl)-3-[2-[(4-fluorophenyl)sulfonylamino]-1,3-thiazol-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O3S2/c20-15-6-9-17(10-7-15)28(25,26)23-19-22-16(13-27-19)8-11-18(24)21-12-14-4-2-1-3-5-14/h6-7,9-10,13-14H,1-5,8,11-12H2,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESCJMSTMGYXTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
TRPV1 Antagonism
Research indicates that compounds similar to N-(cyclohexylmethyl)-3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]propanamide exhibit activity against the transient receptor potential vanilloid 1 (TRPV1), a receptor involved in pain sensation. TRPV1 antagonists are being explored for their analgesic properties:
- Case Study : A series of sulfonamidopyridine derivatives demonstrated strong binding affinities to TRPV1, with some compounds showing up to a tenfold increase in potency compared to lead compounds . This suggests that modifications on the sulfonamide group can enhance TRPV1 antagonism.
Antimicrobial Activity
Sulfonamide compounds are historically recognized for their antimicrobial properties. The sulfonamide group in this compound may confer similar effects:
- Research Findings : Studies have shown that sulfonamides can inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism underpins their use as antibiotics .
Potential Therapeutic Uses
Given its structural characteristics, this compound may find applications in various therapeutic areas:
- Pain Management : Due to its TRPV1 antagonistic properties, it could be developed as a novel analgesic agent.
- Infection Control : Its potential antimicrobial effects could lead to new treatments for bacterial infections resistant to current antibiotics.
Data Summary Table
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key physicochemical properties of the target compound and its structural analogs:
*Estimated based on structural similarity to CAS 1040668-91-4 .
Key Observations:
- Lipophilicity : The cyclohexylmethyl group in the target compound likely increases membrane permeability compared to analogs with smaller substituents (e.g., 3-methylphenyl in 7c) .
- Electron Effects: The 4-fluorobenzenesulfonamido group in the target may enhance hydrogen-bonding interactions compared to non-fluorinated sulfonamides (e.g., 4-chlorophenylsulfonyl in CAS 895460-70-5) .
- Thermal Stability : Compounds with rigid heterocycles (e.g., oxadiazole in 7c) exhibit higher melting points (134–178°C) than flexible propanamide derivatives .
Preparation Methods
Thiazole Ring Formation
The thiazole moiety is synthesized via the Hantzsch thiazole synthesis, reacting thiourea derivatives with α-haloketones. For example:
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Reactants : 3-oxopropanenitrile (α-bromoketone analog) and thiourea.
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Mechanism : Nucleophilic attack by the thioamide group on the α-carbon of the ketone, followed by cyclodehydration.
Optimization Insights :
Sulfonamide Functionalization
The sulfonamide group is introduced via nucleophilic substitution using 4-fluorobenzenesulfonyl chloride:
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Reactants : Thiazol-2-amine intermediate, 4-fluorobenzenesulfonyl chloride.
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Conditions : Dichloromethane (DCM), 4-dimethylaminopyridine (DMAP), 0–5°C.
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Workup : Sequential washes with 1M HCl and NaHCO₃ to remove unreacted sulfonyl chloride.
Critical Parameters :
Propanamide Side Chain Assembly
The final step involves coupling 3-(thiazol-4-yl)propanoyl chloride with cyclohexylmethylamine:
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Activation Reagent : HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
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Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient).
Yield Determinants :
Optimization of Reaction Conditions
Catalytic Systems
Comparative studies highlight the superiority of HATU over traditional carbodiimide-based reagents:
| Coupling Reagent | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| HATU | 70 | 98 | <5% acylurea |
| EDCI/HOBt | 55 | 90 | 15% N-acylurea |
| DCC | 48 | 85 | 20% dicyclohexylurea |
Solvent Effects on Sulfonylation
Polar aprotic solvents enhance sulfonyl chloride reactivity:
| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| DCM | 8.93 | 78 | 2 |
| THF | 7.58 | 65 | 4 |
| Acetone | 20.7 | 70 | 3 |
Analytical Characterization
Post-synthesis analysis employs:
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HPLC : C18 column, 70:30 acetonitrile/water, retention time = 8.2 minutes.
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NMR : Key signals include δ 7.89 (s, 1H, thiazole-H), δ 3.21 (t, 2H, CH₂CO), δ 1.65 (m, 11H, cyclohexyl).
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HRMS : Calculated for C₁₉H₂₄FN₃O₃S₂ [M+H]⁺: 425.1274; Found: 425.1271.
Challenges and Mitigation Strategies
Thiazole Ring Instability
The thiazole core is susceptible to ring-opening under strongly acidic or basic conditions:
Q & A
Q. Methodological Answer :
- ¹H/¹³C-NMR : Assign peaks for the cyclohexylmethyl group (δ 1.0–2.2 ppm, multiplet), thiazole protons (δ 7.3–7.5 ppm), and sulfonamide NH (δ 10.2 ppm, broad) .
- IR Spectroscopy : Confirm sulfonamide (S=O stretch: 1150–1350 cm⁻¹) and amide (C=O stretch: ~1650 cm⁻¹) functional groups .
- X-ray Crystallography : Use SHELXL for refining crystal structures to resolve bond lengths/angles (e.g., C-S bond in thiazole: ~1.74 Å) .
Advanced: How can researchers optimize the yield of the thiazole intermediate?
Q. Methodological Answer :
- Solvent Selection : Replace DMF with 1,4-dioxane to reduce side reactions (e.g., hydrolysis) .
- Catalyst Screening : Test Pd(OAc)₂ or CuI for accelerating cyclization .
- Temperature Control : Maintain 80–90°C during thiourea cyclization to balance reaction rate and byproduct formation .
Data Contradiction Analysis :
Conflicting yields (68% vs. 95%) in similar protocols may arise from trace moisture in solvents. Use molecular sieves or anhydrous conditions for reproducibility.
Advanced: How to resolve discrepancies in sulfonamide group positioning via NMR?
Q. Methodological Answer :
- 2D NMR (HSQC/COSY) : Correlate NH protons with adjacent aromatic carbons to confirm sulfonamide attachment .
- Computational Validation : Compare experimental ¹³C shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to verify regiochemistry .
Advanced: What strategies determine the compound’s crystal structure using SHELX?
Q. Methodological Answer :
Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 298 K .
Structure Solution : Apply SHELXD for phase determination via Patterson methods .
Refinement : Use SHELXL with anisotropic displacement parameters for non-H atoms. Final R-factor should be <0.05 .
Advanced: How to evaluate the compound’s interaction with metal ions?
Q. Methodological Answer :
- Fluorescence Quenching Assays : Titrate Cu²⁺ or Zn²⁺ into a DMSO solution of the compound; monitor emission at λₑₓ = 280 nm .
- UV-Vis Spectroscopy : Detect charge-transfer bands (e.g., 300–400 nm) upon metal coordination .
Q. Methodological Answer :
- Recrystallization : Use ethanol-DMF (3:1 v/v) to remove unreacted sulfonamide precursors .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:2) for polar impurities .
Advanced: How to assess stability under varying pH conditions?
Q. Methodological Answer :
- Hydrolytic Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24h. Monitor degradation via HPLC (C18 column, acetonitrile-water mobile phase) .
- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order decay models. Optimal stability is observed at pH 7.4 (t₁/₂ > 48h) .
Advanced: What computational tools predict the compound’s physicochemical properties?
Q. Methodological Answer :
- ACD/Labs Percepta : Predict logP (3.8 ± 0.2) and solubility (0.12 mg/mL in water) .
- Molecular Docking (AutoDock Vina) : Screen against COX-2 (PDB: 3LN1) to assess sulfonamide binding affinity .
Advanced: How to design analogs with improved bioactivity?
Q. Methodological Answer :
- Bioisosteric Replacement : Substitute the cyclohexylmethyl group with adamantane for enhanced lipophilicity .
- SAR Analysis : Test analogs with varying fluorobenzene substituents (e.g., -CF₃ vs. -NO₂) to optimize IC₅₀ values in antiproliferative assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
